

The Chemical Architecture of Xylobiose: A Technical Guide

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Compound of Interest

Compound Name: Xylobiose

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Introduction

Xylobiose, a simple disaccharide, is emerging as a molecule of significant interest in the fields of biochemistry, nutrition, and drug development. Composed of two D-xylose units, it is the fundamental repeating unit of xylan, a major component of hemicellulose. Understanding the precise chemical structure of **xylobiose** is paramount for elucidating its biological functions, from its role as a prebiotic to its potential as a signaling molecule in plant defense mechanisms. This technical guide provides an in-depth analysis of the chemical structure of **xylobiose**, supported by quantitative data, detailed experimental methodologies, and a visualization of its role in cellular signaling.

Chemical Identity and Molecular Structure

Xylobiose is systematically named 4-O- β -D-Xylopyranosyl-D-xylose. Its chemical formula is $C_{10}H_{18}O_9$, with a molar mass of 282.24 g/mol.[1] The two D-xylose monosaccharides are linked by a $\beta(1 \rightarrow 4)$ glycosidic bond.[1] This linkage connects the anomeric carbon (C1) of the non-reducing xylose unit to the hydroxyl group on the fourth carbon (C4) of the reducing xylose unit. The " β " designation indicates that the substituent at the anomeric carbon of the non-reducing ring is oriented in the "up" or equatorial position relative to the plane of the ring.

The two xylopyranose rings in **xylobiose** typically adopt a chair conformation, which is the most stable arrangement for six-membered rings. The overall shape of the molecule is

influenced by the rotational freedom around the glycosidic bond, defined by the torsion angles phi (φ) and psi (ψ).

Quantitative Structural Data

The precise three-dimensional structure of **xylobiose** has been determined through X-ray crystallography and computational modeling. The following table summarizes key bond lengths and angles for β -D-1,4-**xylobiose** hexaacetate, which provides a close approximation of the core **xylobiose** structure.

Parameter	Value
Glycosidic Bond Length (C1'-O4)	1.43 Å
Glycosidic Bond Angle (C1'-O4-C4)	117.5°
Torsion Angle (Φ)	20.4°
Torsion Angle (Ψ)	-15.2°
Average C-C Bond Length (Ring)	1.52 Å
Average C-O Bond Length (Ring)	1.43 Å
Average C-C-C Bond Angle (Ring)	110°
Average C-O-C Bond Angle (Ring)	112°
Data derived from the crystal structure of β -D-1,4-xylobiose hexaacetate.[2]	

Experimental Protocols for Structural Determination

The structural elucidation of **xylobiose** relies on a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

X-ray crystallography provides definitive information on the solid-state conformation of a molecule, including bond lengths, bond angles, and torsion angles.

Methodology:

- **Crystallization:** Single crystals of **xylobiose** or a suitable derivative (e.g., **xylobiose** hexaacetate) are grown from a supersaturated solution. This is a critical step, as the quality of the crystal directly impacts the resolution of the final structure.
- **Data Collection:** A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The initial model is then refined against the experimental data to obtain the final, high-resolution structure. For the **xylobiose** hexaacetate structure, data was collected on a diffractometer, and the structure was solved by direct methods and refined by least-squares procedures.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about the connectivity of atoms and their spatial relationships.

Methodology:

- **Sample Preparation:** A solution of **xylobiose** is prepared in a suitable deuterated solvent (e.g., D₂O).
- **Data Acquisition:** A suite of NMR experiments is performed, including:
 - **1D NMR (¹H and ¹³C):** To identify the chemical environments of all proton and carbon atoms in the molecule.
 - **2D NMR (COSY, HSQC, HMBC):** To establish correlations between protons and carbons, allowing for the assignment of all signals and the determination of the covalent structure.
 - **NOESY/ROESY:** To identify through-space interactions between protons, which provides information about the conformation of the molecule, including the orientation around the

glycosidic bond.

- **Data Analysis:** The NMR spectra are processed and analyzed to extract chemical shifts, coupling constants, and NOE intensities. This data is then used to build a model of the solution-state structure of **xylobiose**.

Xylobiose as a Signaling Molecule

Recent research has revealed that **xylobiose** can act as a Damage-Associated Molecular Pattern (DAMP) in plants, triggering a defense response. This signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs).



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Caption: **Xylobiose**-induced MAPK signaling pathway in plants.

This signaling pathway is initiated by the recognition of **xylobiose** by a putative cell surface receptor. This binding event triggers a phosphorylation cascade, starting with the activation of a MAP Kinase Kinase Kinase (MAPKKK). The MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK). The activated MAPK can then phosphorylate various downstream targets, including transcription factors, leading to the expression of defense-related genes and the production of reactive oxygen species (ROS) and callose deposition.

Conclusion

The chemical structure of **xylobiose**, characterized by its $\beta(1 \rightarrow 4)$ glycosidic linkage between two xylose units, is fundamental to its diverse biological roles. Detailed structural analysis through X-ray crystallography and NMR spectroscopy provides the quantitative data necessary for understanding its interactions with enzymes and receptors. Furthermore, the recognition of **xylobiose** as a signaling molecule in plant defense highlights its potential for applications in agriculture and biotechnology. This in-depth technical guide serves as a comprehensive

resource for researchers and professionals seeking to leverage the unique properties of this important disaccharide.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com